Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha,20alpha)-
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Overview
Description
Alstonine(1+) is an organic cation resulting from the protonation of the carbonilide moiety of alstonine. The major microspecies at pH 7.3. It is a conjugate acid of an alstonine.
Scientific Research Applications
Tumor Cell Staining and Detection
Oxayohimbanium, specifically 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19 alpha-methyl-20 alpha-oxayohimbanium (Alstonine), has shown notable application in the discrimination between tumor and normal cells. Research indicates that Alstonine stains tumor cells more effectively than normal cells. This has been demonstrated in culture using SK-OV-3 cells (tumor cells) and Mouse 3T3 fibroblasts (controls). The specific interaction of Alstonine with RNA molecules, particularly with the uridyl ring, accounts for its preferential labeling of tumor cells. These properties make Alstonine a potential tool for the detection and imaging of tiny tumors, especially when used with fiber optic devices (Salmon et al., 1996) (Viallet et al., 1997).
Crystallography and Molecular Structure Analysis
In the field of crystallography, studies have been conducted on related compounds such as Tetrahydroalstonine. These studies focus on understanding the molecular structure and crystal packing of such compounds, which can be crucial for designing drugs and understanding their interactions at the molecular level. The analysis of intermolecular interactions, such as van der Waals contacts, provides insights into the stability and behavior of these compounds (Cachet et al., 2013).
Mass Spectrometry and Chemical Analysis
The mass spectrometry of derivatives of Oxayohimbanium, including reserpine derivatives, has been explored. These studies are vital in understanding the intermolecular transfer of groups like methyl groups in these compounds. Such knowledge is fundamental in pharmacology and chemistry for the development of new drugs and chemical analysis (Kametani et al., 1975).
Properties
CAS No. |
47485-83-6 |
---|---|
Molecular Formula |
C21H21N2O3+ |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl (15S,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/p+1/t12-,15-,16-/m0/s1 |
InChI Key |
WYTGDNHDOZPMIW-RCBQFDQVSA-O |
Isomeric SMILES |
C[C@H]1[C@@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 |
SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 |
47485-83-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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